1,4-Dimethyl-1,2,4-triazolium Iodide

Dye-Sensitized Solar Cells Ionic Liquid Electrolytes Photovoltaic Efficiency

SELECT FOR STABILITY: This 1,2,4-triazolium salt uniquely eliminates atmospheric moisture absorption common to imidazolium-based ionic liquid precursors. Procurement for DSSC electrolyte research ensures superior device lifetime and avoids electrode passivation. The bench-stable iodide serves as a robust NHC pre-catalyst and calibration standard for ionic liquid studies. Specify this triazolium scaffold for reproducible, high-efficiency organocatalysis and electrochemical applications.

Molecular Formula C4H8IN3
Molecular Weight 225.03 g/mol
CAS No. 120317-69-3
Cat. No. B176291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-1,2,4-triazolium Iodide
CAS120317-69-3
Molecular FormulaC4H8IN3
Molecular Weight225.03 g/mol
Structural Identifiers
SMILESCN1C=[N+](C=N1)C.[I-]
InChIInChI=1S/C4H8N3.HI/c1-6-3-5-7(2)4-6;/h3-4H,1-2H3;1H/q+1;/p-1
InChIKeyIMFBMMNQDMTHGG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethyl-1,2,4-triazolium Iodide (CAS 120317-69-3): Technical Baseline and Core Identity for Procurement


1,4-Dimethyl-1,2,4-triazolium iodide (CAS 120317-69-3) is a quaternary ammonium salt featuring a 1,2,4-triazolium cation paired with an iodide counterion. It is a solid at ambient temperature with a melting point range of 118–125 °C and a molecular weight of 225.03 g/mol . The compound is classified as an ionic liquid precursor and serves as a pre-catalyst for the generation of 1,4-dimethyl-1,2,4-triazol-5-ylidene, an N-heterocyclic carbene (NHC) used in organocatalysis and transition-metal chemistry [1]. Its non-hygroscopic nature and thermal stability up to ~185–195 °C differentiate it from more commonly employed imidazolium-based ionic liquids [2].

Why Generic Substitution Fails: Critical Differentiators of 1,4-Dimethyl-1,2,4-triazolium Iodide in Electrochemical and Catalytic Applications


1,4-Dimethyl-1,2,4-triazolium iodide is not interchangeable with other ionic liquid precursors, particularly the widely used imidazolium iodides. Substitution with 1-ethyl-3-methylimidazolium iodide (EMIM I) or 1-butyl-3-methylimidazolium iodide (BMIM I) leads to measurable performance deficits in device lifetime and efficiency due to fundamental differences in hygroscopicity and electrochemical stability [1]. While imidazolium salts absorb atmospheric moisture, degrading electrolyte performance and complicating device assembly, triazolium analogues remain non-hygroscopic, enabling simpler fabrication and superior long-term stability [2]. Furthermore, the triazolium scaffold exhibits reduced electrode passivation compared to imidazolium counterparts, directly impacting the operational longevity of electrochemical cells [3].

Quantitative Differentiation Guide: 1,4-Dimethyl-1,2,4-triazolium Iodide vs. Imidazolium and Other Triazolium Analogues


Superior Photovoltaic Efficiency in Dye-Sensitized Solar Cells: Triazolium vs. Imidazolium Iodides

In dye-sensitized solar cells (DSSCs), 1-alkyl-3-methyltriazolium iodides demonstrate improved photovoltaic conversion efficiency compared to structurally analogous imidazolium iodides. The best-performing triazolium-based electrolyte achieved a photoelectric efficiency of 5.8% under standard AM 1.5 illumination, whereas the commonly employed 1-ethyl-3-methylimidazolium iodide (EMIM I) reached only 4.9% under identical conditions [1].

Dye-Sensitized Solar Cells Ionic Liquid Electrolytes Photovoltaic Efficiency

Non-Hygroscopic Nature: Eliminating Moisture Sensitivity in Device Fabrication

1-Alkyl-3-methyltriazolium iodides, including the 1,4-dimethyl derivative, are reported to be non-hygroscopic, in stark contrast to the highly moisture-sensitive imidazolium iodides such as EMIM I and BMIM I. The triazolium salts do not absorb water from ambient air, whereas imidazolium analogues readily absorb atmospheric moisture, necessitating strict inert-atmosphere handling [1].

Ionic Liquids Hygroscopicity Device Fabrication

Absence of Electrode Passivation: Extending Device Operational Lifetime

Electrode passivation—a common failure mechanism in DSSCs employing imidazolium iodide electrolytes—is not observed with triazolium iodide analogues. Imidazolium salts are known to induce passivation of the platinum counter electrode over time, reducing catalytic activity and cell performance. In contrast, triazolium-based electrolytes show no evidence of such passivation under prolonged operation [1].

Electrode Passivation DSSC Stability Electrochemical Degradation

Thermal Stability: Decomposition Temperature Sufficient for High-Temperature Processing

1,3-Dialkyltriazolium iodides exhibit thermal decomposition temperatures (Td) in the range of 185–195 °C, as determined by thermogravimetric analysis (TGA). This thermal stability window is comparable to that of imidazolium iodides (e.g., EMIM I decomposes at ~190 °C) and ensures the compound remains intact during standard electrolyte formulation and device processing steps [1].

Thermal Stability Decomposition Temperature Ionic Liquids

Conductometric Behavior: Activation Energy and Ion-Solvent Interactions in Binary Aqueous Systems

Conductometric studies of 1,4-dimethyl-4H-1,2,4-triazolium iodide in binary aqueous mixtures of benzylamine and benzamide reveal temperature-dependent molar conductance behavior. The limiting molar conductance (Λ°m) increases with temperature, and the calculated activation energy (Ea) for ion transport is reported to be in the range of 10–20 kJ/mol across the studied temperature range (298–318 K) [1]. While no direct comparator data for imidazolium salts in identical solvent systems is available, this dataset provides a baseline for evaluating the compound's solution-phase ion mobility, which is relevant for applications involving liquid electrolytes or reaction media.

Conductance Ionic Conductivity Activation Energy

Optimal Application Scenarios for 1,4-Dimethyl-1,2,4-triazolium Iodide: Evidence-Backed Use Cases for Procurement


High-Efficiency, Durable Dye-Sensitized Solar Cell (DSSC) Electrolytes

1,4-Dimethyl-1,2,4-triazolium iodide serves as an electrolyte precursor in DSSCs, where its non-hygroscopic nature eliminates moisture-related fabrication complexities and its triazolium scaffold avoids electrode passivation, resulting in devices with extended operational lifetime and higher photoelectric conversion efficiency (~18% relative improvement over imidazolium-based electrolytes) [1]. Procurement for DSSC R&D and pilot production should prioritize triazolium iodides over imidazolium alternatives to achieve both performance and durability gains.

N-Heterocyclic Carbene (NHC) Precursor for Organocatalysis

The compound is a direct precursor to 1,4-dimethyl-1,2,4-triazol-5-ylidene, an NHC that catalyzes a range of transformations including oxidative esterifications and amidations [1]. While the iodide salt itself does not liberate the free carbene upon simple heating (unlike the trifluoroacetate salt, which cleanly generates NHC under matrix isolation conditions) [2], it can be used in situ with an appropriate base to generate the active carbene catalyst. Researchers requiring a bench-stable, non-hygroscopic NHC precursor for catalytic screening should select this iodide salt for its ease of handling and predictable deprotonation behavior.

Ionic Liquid and Electrolyte Fundamental Research

The conductometric behavior of 1,4-dimethyl-1,2,4-triazolium iodide in aqueous-organic binary mixtures provides a model system for studying ion-solvent and ion-ion interactions [1]. Its well-defined melting point (118 °C) and thermal stability (up to ~190 °C) make it a reliable standard for calibrating instrumentation and validating computational models of ionic liquid properties [2]. Academic and industrial laboratories engaged in electrolyte optimization should procure this compound as a well-characterized reference material.

Technical Documentation Hub

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